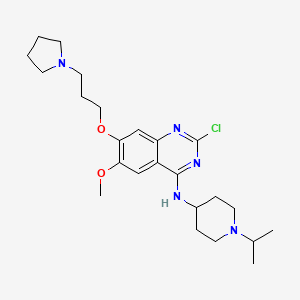

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

G9a es una metiltransferasa de histonas responsable de catalizar la mono- y dimetilación de la lisina 9 en la histona H3 (H3K9me1 y H3K9me2), que son marcas epigenéticas asociadas con la represión transcripcional . La inhibición de G9a por G9a-IN-1 ha demostrado un potencial en diversas aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, debido a su papel en la regulación de la expresión génica y la progresión tumoral .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de G9a-IN-1 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave suelen incluir:

Formación de la Estructura Principal: La estructura principal de G9a-IN-1 se sintetiza a través de una serie de reacciones de condensación y ciclización.

Modificaciones de Grupos Funcionales: Se introducen diversos grupos funcionales en la estructura principal a través de reacciones de sustitución para mejorar la actividad inhibitoria y la selectividad del compuesto.

Métodos de Producción Industrial

La producción industrial de G9a-IN-1 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica:

Optimización de las Condiciones de Reacción: Las condiciones de reacción como la temperatura, el solvente y los catalizadores se optimizan para maximizar el rendimiento y minimizar los subproductos.

Escalabilidad: El proceso de síntesis se escala utilizando reactores por lotes o de flujo continuo para producir grandes cantidades de G9a-IN-1.

Control de Calidad: Se implementan medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

G9a-IN-1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: G9a-IN-1 puede experimentar reacciones de oxidación, particularmente en sus grupos funcionales, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos dentro del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para lograr reacciones de reducción.

Sustitución: Se utilizan varios nucleófilos y electrófilos en reacciones de sustitución, a menudo en condiciones básicas o ácidas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen diversos derivados de G9a-IN-1 con grupos funcionales modificados, que se pueden probar adicionalmente para su actividad biológica y selectividad .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound belongs to the quinazoline class, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives of piperidine have been associated with moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes or cell membranes.

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibitors of AChE are significant in treating conditions like Alzheimer's disease. Studies have reported that similar compounds demonstrate strong inhibitory effects against urease, which is involved in urinary tract infections .

Protein Kinase Inhibition

Quinazoline derivatives are known for their ability to inhibit various protein kinases, which play pivotal roles in cell signaling and cancer progression. Recent studies have focused on the synthesis of quinazoline derivatives to evaluate their potency against specific kinases such as DYRK1A and CLK1 . The planar structure of quinazolines is critical for maintaining inhibitory potency against these kinases.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several quinazoline derivatives, including the target compound, and assessed their biological activities through various assays. The results indicated that certain derivatives exhibited significant AChE inhibition with IC50 values comparable to established inhibitors .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 2.14 ± 0.003 | AChE Inhibitor |

| Compound B | 0.63 ± 0.001 | Urease Inhibitor |

| Compound C | 5.00 ± 0.005 | Antibacterial |

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the compound towards target proteins involved in cancer pathways. The studies revealed favorable binding interactions with key amino acids in the active sites of protein kinases, suggesting potential as an anticancer agent .

Mecanismo De Acción

G9a-IN-1 ejerce sus efectos al unirse específicamente al sitio activo de G9a, inhibiendo así su actividad metiltransferasa. Esta inhibición evita la metilación de la histona H3 en la lisina 9, lo que lleva a cambios en la estructura de la cromatina y la expresión génica. Los objetivos moleculares de G9a-IN-1 incluyen los residuos de lisina 9 de la histona H3, y sus vías implican la regulación de la expresión génica a través de modificaciones epigenéticas .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de G9a-IN-1

G9a-IN-1 es único debido a su alta selectividad y potencia en la inhibición de G9a en comparación con otros compuestos similares. Su mecanismo de acción bien definido y sus propiedades farmacocinéticas favorables lo convierten en una herramienta valiosa tanto en la investigación como en las potenciales aplicaciones terapéuticas .

Actividad Biológica

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine, often referred to as G9a-IN-1, is a compound that has garnered attention due to its potential biological activities, particularly in cancer research and epigenetic modulation. This article delves into its synthesis, biological mechanisms, and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C24H36ClN5O2

- Molecular Weight : 462.0 g/mol

- CAS Number : 1350752-07-6

G9a-IN-1 primarily functions as an inhibitor of G9a, a histone methyltransferase responsible for the dimethylation of lysine 9 on histone H3 (H3K9me2). This methylation is associated with transcriptional repression, thus inhibiting G9a can lead to the reactivation of silenced genes involved in tumor suppression and other critical cellular processes .

Key Mechanisms:

- Inhibition of Histone Methylation : G9a-IN-1 binds to the active site of G9a, preventing it from methylating histones, which alters chromatin structure and gene expression.

- Epigenetic Modulation : By inhibiting G9a, the compound may reverse epigenetic changes associated with various cancers, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that G9a-IN-1 exhibits significant anticancer activity across various cancer cell lines. Its ability to modulate gene expression through epigenetic mechanisms has been linked to:

- Induction of Apoptosis : Studies have shown that treatment with G9a-IN-1 can lead to increased apoptosis in cancer cells by reactivating pro-apoptotic genes that were previously silenced by histone methylation.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that G9a-IN-1 treatment resulted in reduced cell viability and increased apoptosis in MCF7 breast cancer cells. The mechanism was attributed to the reactivation of tumor suppressor genes .

- Lung Cancer Models : In A549 lung cancer cell lines, G9a-IN-1 inhibited cell proliferation significantly compared to controls. The compound's effects were linked to altered expression of genes involved in cell cycle regulation and apoptosis .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H36ClN5O2 |

| Molecular Weight | 462.0 g/mol |

| CAS Number | 1350752-07-6 |

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Induces apoptosis in MCF7 cells |

| Cell Proliferation Inhibition | Significant reduction in A549 cells |

Propiedades

IUPAC Name |

2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTIAKXLWWMKSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.